molecular formula C18H21N5O3S B2807616 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034516-80-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2807616
CAS No.: 2034516-80-6
M. Wt: 387.46
InChI Key: JGPMDBLSGHQYEE-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrazole moiety and a tetrahydronaphthalene sulfonamide group. The oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-2-23-12-15(10-19-23)18-21-17(26-22-18)11-20-27(24,25)16-8-7-13-5-3-4-6-14(13)9-16/h7-10,12,20H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPMDBLSGHQYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has gained attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound consists of a naphthalene sulfonamide core linked to a pyrazole and oxadiazole moiety. The structural configuration is crucial for its biological activity as it influences interactions with various biological targets.

Biological Activity Overview

The biological activities of compounds containing the oxadiazole and pyrazole moieties have been widely studied. These compounds exhibit a range of pharmacological effects including:

  • Anticancer Activity : Many derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways.
  • Antimicrobial Properties : Oxadiazole derivatives have been reported to possess antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer cell growth.

  • Inhibition of Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and modification.
  • Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Structure–Activity Relationship (SAR)

The biological activity is significantly influenced by the structural components of the compound. Key findings include:

Structural FeatureEffect on Activity
Electron-donating groups (e.g., -OCH₃)Enhance anticancer potential
Electron-withdrawing groups (e.g., -Cl)Increase antimicrobial activity
Presence of oxadiazole ringContributes to overall bioactivity

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study A : A derivative with a similar structure demonstrated an IC₅₀ value of approximately 92.4 µM against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) .
  • Study B : Another research highlighted that modifications in the oxadiazole ring led to enhanced inhibitory activity against HDACs and improved selectivity towards cancer cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit promising anticancer properties. Research has shown that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study demonstrated that certain oxadiazole-based compounds selectively target cancer cell lines while sparing normal cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary findings suggest that it possesses activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Neuroprotective Effects
Another area of research focuses on the neuroprotective potential of this compound. Studies have indicated that derivatives with similar structures may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

Drug Development
this compound is being explored as a lead compound in drug development. Its unique chemical structure allows for modifications that can enhance bioavailability and reduce toxicity. Research is ongoing to optimize its pharmacokinetic properties through structural analogs .

Receptor Targeting
The compound's interaction with various biological receptors is under investigation. It has shown potential as a modulator of G-protein-coupled receptors (GPCRs), which play crucial roles in many physiological processes. Understanding its binding affinity and mechanism of action could lead to novel therapeutic agents targeting specific diseases .

Materials Science

Polymeric Applications
In materials science, the incorporation of this compound into polymer matrices has been researched for creating advanced materials with enhanced mechanical properties and thermal stability. The sulfonamide group contributes to improved adhesion and compatibility with various substrates .

Nanotechnology
The compound's unique properties are also being explored in nanotechnology. Its ability to form stable nanoparticles can be utilized in drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. This application is particularly promising for targeted therapy in cancer treatment .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Oxadiazole DerivativesMedicinal ChemistryInduced apoptosis in cancer cell lines; selective toxicity observed .
Antimicrobial Activity AssessmentPharmacologyEffective against multiple bacterial strains; mechanism involves membrane disruption .
Neuroprotective Effects in Cell ModelsPharmacologyReduced oxidative stress; potential applications in neurodegenerative disease treatment .
Polymer Composite DevelopmentMaterials ScienceEnhanced mechanical properties when integrated into polymer matrices .
Nanoparticle Formation for Drug DeliveryNanotechnologyImproved solubility and bioavailability observed; promising results for targeted therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs often share sulfonamide or heterocyclic motifs but differ in core rings, substituents, or functional groups. Below is a detailed comparison with compounds synthesized in the provided evidence and other relevant derivatives.

Core Heterocycle Comparison

  • Target Compound : 1,2,4-Oxadiazole core.

    • Oxadiazoles exhibit high chemical stability and are resistant to hydrolysis compared to triazoles.
    • Electron-withdrawing properties of the oxadiazole may enhance electrophilic interactions in biological systems.
  • Evidence Compounds (6a–6c): 1,2,3-Triazole core . Click chemistry-derived triazoles (e.g., 6b, 6c) often include nitro groups, which increase electron-deficient character and reactivity.

Functional Group and Substituent Analysis

Property Target Compound Compound 6b
Core Structure 1,2,4-Oxadiazole 1,2,3-Triazole
Key Substituents - 1-Ethylpyrazole
- Tetrahydronaphthalene sulfonamide
- Naphthalene oxymethyl
- 2-Nitrophenylacetamide
Spectral Data Not reported in evidence IR: 1682 cm⁻¹ (C=O); <sup>1</sup>H NMR δ 8.36 (triazole H)
Molecular Weight ~445 g/mol (calculated) 404.1359 g/mol (HRMS)
Bioactivity Relevance Sulfonamide group targets enzymes (e.g., carbonic anhydrase) Nitro group may confer antibacterial or antiparasitic activity

Physicochemical Properties

  • Lipophilicity : The tetrahydronaphthalene group in the target compound likely increases logP compared to the naphthalene-based 6a–6c, enhancing blood-brain barrier penetration.
  • Solubility : The sulfonamide in the target compound may improve aqueous solubility relative to the acetamide derivatives (6a–6c).

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a functionalized oxadiazole core with a sulfonamide-bearing tetrahydronaphthalene moiety. A general approach (applicable to analogous compounds) uses nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce alkyl/aryl groups to the oxadiazole scaffold . Optimization can employ Design of Experiments (DoE) methodologies, such as factorial designs, to systematically vary parameters (temperature, stoichiometry, solvent) and identify critical factors affecting yield and purity .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects byproducts.
  • Mass Spectrometry (ESI-MS or MALDI-TOF): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves absolute stereochemistry for crystalline derivatives (see structural validation of related sulfonamides in PubChem entries) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated with experimental data to predict reaction pathways for novel derivatives?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states and intermediates in oxadiazole functionalization. For example, reaction path searches using density functional theory (DFT) predict activation energies for nucleophilic substitutions, guiding experimental condition selection (e.g., solvent polarity, catalyst use) . Coupling these with machine learning algorithms trained on experimental datasets (e.g., reaction yields under varied conditions) enables iterative optimization of synthetic protocols .

Q. What strategies resolve contradictions between predicted and observed biological activities of sulfonamide-containing compounds like this one?

Discrepancies often arise from unaccounted protein-ligand dynamics or off-target interactions. To address this:

  • Molecular Dynamics (MD) Simulations: Assess binding stability and conformational changes in target enzymes (e.g., carbonic anhydrase isoforms).
  • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics to validate computational predictions.
  • Meta-Analysis of Structure-Activity Relationships (SAR): Compare bioactivity data across structurally similar compounds (e.g., pyrazole-sulfonamide hybrids) to identify critical substituents .

Q. What advanced reactor designs or membrane separation technologies are suitable for scaling up synthesis while maintaining efficiency?

  • Microreactors: Enable precise control of exothermic reactions (e.g., oxadiazole cyclization) via continuous flow, reducing side reactions.
  • Membrane Nanofiltration: Separates intermediates based on molecular weight, particularly useful for isolating sulfonamide derivatives from polar byproducts. These methods align with CRDC classifications for reaction engineering (RDF2050112) and separation technologies (RDF2050104) .

Q. How do structural modifications (e.g., substituent variations on the pyrazole or oxadiazole rings) influence binding affinity to target enzymes?

Systematic SAR studies using isosteric replacements (e.g., replacing ethyl with cyclopropyl on the pyrazole) reveal steric and electronic effects. For example:

  • Electron-Withdrawing Groups (EWGs): Enhance sulfonamide acidity, improving hydrogen bonding with catalytic zinc in metalloenzymes.
  • Bulky Substituents: May reduce off-target binding but could hinder active-site access. Free-energy perturbation (FEP) calculations and in vitro inhibition assays (e.g., IC₅₀ determinations) provide quantitative correlations .

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